2-azido-N-(3-methoxyphenyl)acetamide
Overview
Description
2-Azido-N-(3-methoxyphenyl)acetamide, commonly known as Azoam, is a synthetic organic compound. It belongs to the group of azides and is used for proteomics research . The molecular formula is C9H10N4O2, and the molecular weight is 206.2 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of 2-azido-N-(3-methoxyphenyl)acetamide is 206.2 g/mol . The molecular formula is C9H10N4O2 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Scientific Research Applications
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Proteomics Research
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Synthesis of 1,4-disubstituted-1,2,3-triazole derivatives
- Application : 2-azido-N-(3-methoxyphenyl)acetamide is used in the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives .
- Method of Application : The compound is used in a 1,3-dipolar cycloaddition with 1-(prop-2-yn-1-yloxy)naphthalene or 2-(prop-2-yn-1-yloxy)naphthalene .
- Results or Outcomes : The outcome of this reaction is the formation of 1,4-disubstituted-1,2,3-triazole derivatives .
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Synthesis of Biologically Important Heterocyclic Compounds
- Application : α-Azido ketones, which can be derived from 2-azido-N-(3-methoxyphenyl)acetamide, are used in the synthesis of biologically important heterocyclic compounds .
- Method of Application : α-Azido ketones are used in various reactions to form compounds such as amines, imines, oxazoles, pyrazoles, triazoles, pyrimidines, pyrazines, and amide alkaloids .
- Results or Outcomes : The outcome of these reactions is the formation of a number of biologically important heterocyclic compounds .
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Chemical Intermediates
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Synthesis of Amide Linked 1,2,3-Triazoles
- Application : 2-azido-N-(3-methoxyphenyl)acetamide is used in the synthesis of new amide linked 1,2,3-triazoles .
- Method of Application : The compound is used in a 1,3-dipolar cycloaddition reaction with (prop-2-yn-1-yloxy)naphthalene .
- Results or Outcomes : The outcome of this reaction is the formation of new amide linked 1,2,3-triazoles .
- Biological Evaluation and In Silico Computational Study
- Application : 2-azido-N-(3-methoxyphenyl)acetamide is used in the synthesis of new amide linked 1,2,3-triazoles from naphthols for biological evaluation and in silico computational study .
- Method of Application : The Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction has been performed on (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamides in the presence of Cu(OAc)2 in t-BuOH-H2O (3:1) at room temperature for 6.5 h .
- Results or Outcomes : The outcome of this reaction is the formation of naphthalene based 1,4-disubstituted-1,2,3-triazole .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-azido-N-(3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGNXTGYBHDUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(3-methoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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